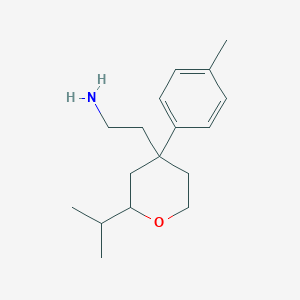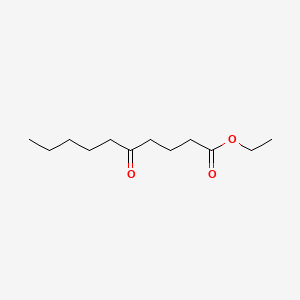
4-(1,2,3-チアゾール-4-イル)フェノール
概要
説明
4-(1,2,3-Thiadiazol-4-Yl)Phenol is an organic compound with the molecular formula C8H6N2OS It consists of a phenol group attached to a 1,2,3-thiadiazole ring
科学的研究の応用
4-(1,2,3-Thiadiazol-4-Yl)Phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials, including polymers and dyes.
作用機序
The exact mode of action would depend on the specific structure of the compound and its interaction with its biological target. The compound may inhibit or activate its target, leading to downstream effects on biochemical pathways .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. These properties can be affected by various factors, including the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
The result of the compound’s action would be changes at the molecular and cellular levels, which could lead to observable effects at the tissue or organism level. These effects would depend on the specific target and pathway affected by the compound .
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
4-(1,2,3-Thiadiazol-4-Yl)Phenol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit β-glucuronidase, an enzyme involved in the hydrolysis of glucuronic acid . This interaction is characterized by the formation of hydrogen bonds between 4-(1,2,3-Thiadiazol-4-Yl)Phenol and the active site residues of the enzyme, leading to a decrease in enzyme activity.
Cellular Effects
The effects of 4-(1,2,3-Thiadiazol-4-Yl)Phenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(1,2,3-Thiadiazol-4-Yl)Phenol has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 4-(1,2,3-Thiadiazol-4-Yl)Phenol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been shown to inhibit the activity of β-glucuronidase by binding to its active site and preventing substrate access . This inhibition results in a decrease in the hydrolysis of glucuronic acid, affecting various metabolic pathways. Additionally, 4-(1,2,3-Thiadiazol-4-Yl)Phenol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-(1,2,3-Thiadiazol-4-Yl)Phenol change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-(1,2,3-Thiadiazol-4-Yl)Phenol remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimentation . Its degradation products may have different biochemical properties, which could impact the overall outcome of experiments. Long-term exposure to 4-(1,2,3-Thiadiazol-4-Yl)Phenol has been associated with changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(1,2,3-Thiadiazol-4-Yl)Phenol vary with different dosages in animal models. Low doses of the compound have been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain concentration of 4-(1,2,3-Thiadiazol-4-Yl)Phenol is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage.
Metabolic Pathways
4-(1,2,3-Thiadiazol-4-Yl)Phenol is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit β-glucuronidase, affecting the hydrolysis of glucuronic acid and subsequent metabolic processes . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These changes can lead to variations in metabolite levels and energy production, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(1,2,3-Thiadiazol-4-Yl)Phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Binding proteins, such as albumin, can facilitate the distribution of 4-(1,2,3-Thiadiazol-4-Yl)Phenol within the bloodstream, enhancing its bioavailability and therapeutic potential. The localization and accumulation of the compound can influence its overall activity and function within the body.
Subcellular Localization
4-(1,2,3-Thiadiazol-4-Yl)Phenol exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct 4-(1,2,3-Thiadiazol-4-Yl)Phenol to specific compartments or organelles, influencing its biochemical properties and overall impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-Yl)Phenol typically involves the formation of the thiadiazole ring followed by its attachment to the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminobenzenethiol with nitrous acid can yield the thiadiazole ring, which can then be coupled with a phenol derivative .
Industrial Production Methods
Industrial production methods for 4-(1,2,3-Thiadiazol-4-Yl)Phenol may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-(1,2,3-Thiadiazol-4-Yl)Phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 4-(4-Bromophenyl)-1,2,3-thiadiazole
Uniqueness
4-(1,2,3-Thiadiazol-4-Yl)Phenol is unique due to the presence of both a phenol group and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
4-(thiadiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYGGUZFRLVCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383859 | |
| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59834-05-8 | |
| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)


![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)



![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

